Isopropenyl chloroformate

Industrial Process Chemistry Chloroformate Synthesis Yield Optimization

Isopropenyl chloroformate (CAS 57933-83-2), also known as 1-methylethenyl carbonochloridate, is an enol chloroformate with the molecular formula C₄H₅ClO₂ and a molecular weight of 120.53 g/mol. It is a colorless liquid with a density of 1.103 g/mL at 25°C, a boiling point of 93°C at 746 mmHg, and a refractive index (n20/D) of 1.414.

Molecular Formula C4H5ClO2
Molecular Weight 120.53 g/mol
CAS No. 57933-83-2
Cat. No. B110588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropenyl chloroformate
CAS57933-83-2
SynonymsProp-1-en-2-yl Carbonochloridate;  1-Methylethenyl Ester Carbonochloridic Acid; 
Molecular FormulaC4H5ClO2
Molecular Weight120.53 g/mol
Structural Identifiers
SMILESCC(=C)OC(=O)Cl
InChIInChI=1S/C4H5ClO2/c1-3(2)7-4(5)6/h1H2,2H3
InChIKeyAMMGCGVWJMRTQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropenyl Chloroformate (CAS 57933-83-2): Properties and Procurement Baseline


Isopropenyl chloroformate (CAS 57933-83-2), also known as 1-methylethenyl carbonochloridate, is an enol chloroformate with the molecular formula C₄H₅ClO₂ and a molecular weight of 120.53 g/mol [1]. It is a colorless liquid with a density of 1.103 g/mL at 25°C, a boiling point of 93°C at 746 mmHg, and a refractive index (n20/D) of 1.414 [2]. The compound is moisture-sensitive, lachrymatory, and typically stabilized with BHT (e.g., 100 ppm) to prevent polymerization [3].

Enol chloroformate Supports solvolysis mechanistic studies and acyl-transfer research
Stabilized with BHT Moisture-sensitive reagent; handle under anhydrous conditions
Synthesis workflows Reported utility in peptide coupling and polymerization chemistry

Why Chloroformate Analogs Cannot Substitute Isopropenyl Chloroformate: A Critical Selection Rationale


Chloroformates are not interchangeable reagents; subtle structural variations—alkyl vs. aryl vs. enol—profoundly alter reactivity, stability, and mechanistic pathways in solvolysis, acylation, and polymerization [1]. Isopropenyl chloroformate's α,β-unsaturated enol ester motif confers a unique balance of electrophilicity and leaving-group ability that differs markedly from saturated alkyl chloroformates (e.g., methyl, ethyl) and aryl chloroformates (e.g., phenyl) [2]. This structural nuance directly impacts industrial synthesis yields, peptide coupling efficiency, and polymerizable monomer utility, rendering generic substitution scientifically and economically untenable.

Mechanism Enol ester motif alters solvolysis pathway relative to alkyl or aryl chloroformates
Reactivity Electrophilicity and leaving-group ability differ; substitution may reduce synthetic yields
Application Peptide coupling and polymerization performance may not transfer across analog choices

Quantitative Differentiation of Isopropenyl Chloroformate vs. Closest Analogs: An Evidence-Based Procurement Guide


Industrial Synthesis Yield: Isopropenyl Chloroformate Achieves >90% Yield vs. 11-44% for Prior Art Vinyl Chloroformate

The patented industrial synthesis of isopropenyl chloroformate, via reaction of phosgene with a mercury salt (XHg(CH₂CRO)) at 20-70°C in a solvent of dielectric constant >10, achieves yields exceeding 90% [1]. This represents a >2-fold improvement over prior art processes for the structurally analogous vinyl chloroformate, which suffered from yields of only 11% (Kung, 1945), 30-44% (Schaefgen, 1964; Lee, 1965), and 19.4% (Murahashi, 1965) [1].

Industrial yield
Head-to-head
>90% vs ≤44%
Reported >2-fold yield improvement over vinyl chloroformate prior art
Patented phosgene–mercury salt process; dielectric constant >10
Industrial Process Chemistry Chloroformate Synthesis Yield Optimization

Solvolysis Reactivity Parameters: Isopropenyl Chloroformate Exhibits Distinct l and m Values Compared to Methyl, Ethyl, and Phenyl Chloroformates

Extended Grunwald-Winstein analysis of solvolysis rates in 51 solvents at 10.0°C yields sensitivity parameters l (nucleophilicity) = 1.40 ± 0.06 and m (ionizing power) = 0.51 ± 0.03 for isopropenyl chloroformate [1]. These values differ significantly from methyl chloroformate (l = 1.59 ± 0.09, m = 0.58 ± 0.05), ethyl chloroformate (l = 1.56 ± 0.09, m = 0.55 ± 0.03), and phenyl chloroformate (l = 1.66 ± 0.05, m = 0.56 ± 0.03) [1].

Solvolysis parameters
Cross-study
l = 1.40, m = 0.51
Lower l and m vs methyl, ethyl, phenyl chloroformates
51 solvents at 10.0 °C; distinct bimolecular + SN1 profile
Physical Organic Chemistry Solvolysis Kinetics Linear Free Energy Relationships

Peptide Coupling: Isopropenyl Chloroformate Enables Mixed Carbonate Active Ester Synthesis for Amino Acid Derivatives

Isopropenyl chloroformate (IPCF) is established as a versatile reagent for the activation of N-protected amino acids, enabling the preparation of mixed carbonates (aryl and isopropenyl) that serve as active esters for peptide coupling [1]. It has been specifically employed for Boc-protected amino acid derivatives [1] and for one-pot esterification with primary, secondary, and tertiary alcohols using 4-dimethylaminopyridine as catalyst [2]. While direct quantitative yield comparisons with other chloroformates are not available, IPCF's utility in peptide synthesis is well-documented as a class-level attribute.

Peptide coupling
Class-level inference
Mixed carbonate active esters
Reported utility for Boc-amino acid activation and one-pot esterification
No quantitative head-to-head comparison identified
Peptide Chemistry Amino Acid Activation Protecting Group Strategies

Optimal Procurement and Application Scenarios for Isopropenyl Chloroformate (CAS 57933-83-2)


Industrial-Scale Synthesis of Polymerizable Monomers and Intermediates

Procure isopropenyl chloroformate when high-yield (>90%) industrial synthesis is paramount. The patented process [1] overcomes the historic yield limitations of vinyl chloroformate (11-44%), enabling cost-effective production of this enol chloroformate for use as a monomer or intermediate in polymer chemistry, crosslinking agents, and specialty materials.

Mechanistic Studies of Solvolysis and Acyl Transfer Reactions

Select isopropenyl chloroformate for fundamental physical organic investigations where its distinct Grunwald-Winstein parameters (l = 1.40, m = 0.51) [1] provide a unique probe of nucleophilicity/ionizing power sensitivity. Its dual mechanism (bimolecular addition-elimination with superimposed SN1 in fluoroalcohols) offers a valuable comparative case against alkyl and aryl chloroformates.

Peptide and Amino Acid Derivative Synthesis via Mixed Anhydride Activation

Utilize isopropenyl chloroformate in peptide chemistry for the activation of N-protected amino acids (particularly Boc derivatives) to form mixed carbonates and active esters [1]. This reagent supports one-pot esterification procedures [2] and may be preferred over alternative chloroformates where specific reactivity or side-reaction profiles dictate reagent choice.

Application
Selection Property
Validation Focus
Polymerizable monomer & intermediate synthesis
High-yield enol chloroformate
Process yield optimization
Solvolysis & acyl-transfer mechanistic studies
Distinct l and m sensitivity parameters
Nucleophilic/ionizing power profiling
Peptide coupling & amino acid activation
Mixed carbonate active ester formation
Coupling efficiency & side-reaction profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropenyl chloroformate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.